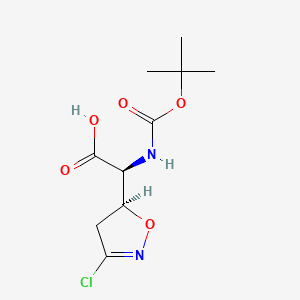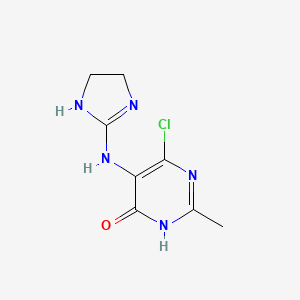
Ethyl 3,4-Dihydroxybenzoate-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydroxybenzoate, also known as Ethyl protocatechuate, is an ethyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is the anti-oxidative component of peanut seed testa . It has a role as an EC 1.14.11.2 (procollagen- proline dioxygenase) inhibitor, an antibacterial agent, an antioxidant, an apoptosis inducer, and a plant metabolite .
Molecular Structure Analysis
The molecular formula of Ethyl 3,4-Dihydroxybenzoate is C9H10O4 . Its IUPAC name is ethyl 3,4-dihydroxybenzoate . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .科学的研究の応用
Photodegradation of Parabens
Ethyl 3,4-Dihydroxybenzoate, a derivative of parabens, plays a role in the study of the photodegradation of hazardous water contaminants. The degradation efficiency of various parabens, including Ethyl 3,4-Dihydroxybenzoate, under UV light was examined. It was found that UV light, in the presence and absence of hydrogen peroxide, could degrade these compounds effectively, with hydroxylation being a major pathway. This research highlights the potential environmental impact and degradation pathways of parabens in water sources (Gmurek et al., 2015).
Synthesis and Technology
The compound has been synthesized from 4-methylcatechol through a series of reactions, showcasing its practical synthesis and potential for industrial applications. The optimized conditions for its synthesis were studied, indicating a high yield and cost-effective production, which could benefit its use in various scientific and industrial fields (H. Kun-lin, 2013).
Inhibitor in Cellular Processes
Ethyl 3,4-Dihydroxybenzoate has been identified as a competitive inhibitor of prolyl 4-hydroxylases, enzymes involved in collagen maturation and oxygen sensing. It functions by chelating enzyme-bound iron, leading to effective iron deficiency in cells, which could have implications in studying cellular iron metabolism and related diseases (Jian Wang et al., 2002).
Environmental Behavior and Photocatalytic Profile
The environmental behavior of Ethyl 3,4-Dihydroxybenzoate and its photocatalytic degradation were studied, revealing its transformation products and pathways under environmental conditions. This research helps in understanding the fate of such compounds in nature and their potential impacts on ecosystems (A. J. Li et al., 2017).
Anticancer Activity
Novel hydrazide-hydrazones derived from Ethyl 3,4-Dihydroxybenzoate have been synthesized and shown to exhibit anticancer activity. These compounds were evaluated for their cytotoxic effects on liver cancer cell lines, providing a basis for further research into the therapeutic potential of Ethyl 3,4-Dihydroxybenzoate derivatives in cancer treatment (M. Han et al., 2020).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3,4-Dihydroxybenzoate-13C3 can be achieved through a multi-step reaction pathway that involves the use of various starting materials and reagents.", "Starting Materials": [ "3,4-Dihydroxybenzoic acid-13C3", "Ethanol", "Sulfuric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-Dihydroxybenzoic acid-13C3 in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for several hours until the acid has dissolved completely.", "Step 2: Cool the reaction mixture and add a solution of sodium hydroxide in water to neutralize the excess acid. The resulting mixture will be a salt of the 3,4-Dihydroxybenzoic acid-13C3.", "Step 3: Extract the salt with diethyl ether and wash the organic layer with water. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester of 3,4-Dihydroxybenzoic acid-13C3.", "Step 4: Dissolve the ethyl ester in a solution of sodium bicarbonate in water and stir for several hours. The resulting mixture will undergo hydrolysis to form Ethyl 3,4-Dihydroxybenzoate-13C3.", "Step 5: Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 3,4-Dihydroxybenzoate-13C3." ] } | |
CAS番号 |
1330195-40-8 |
製品名 |
Ethyl 3,4-Dihydroxybenzoate-13C3 |
分子式 |
C9H10O4 |
分子量 |
185.152 |
IUPAC名 |
ethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1 |
InChIキー |
KBPUBCVJHFXPOC-SKBHVPMCSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O |
同義語 |
3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3; Protocatechuic Acid Ethyl Ester-13C3; Ethyl Protocatechuate-13C3; NSC 619681-13C3; NSC 86130-13C3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
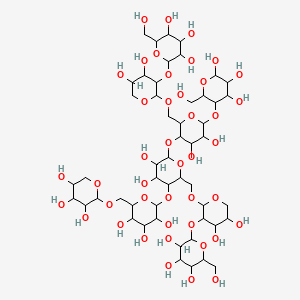
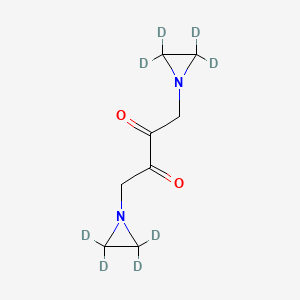
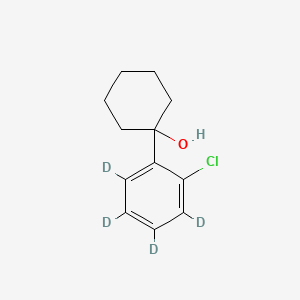
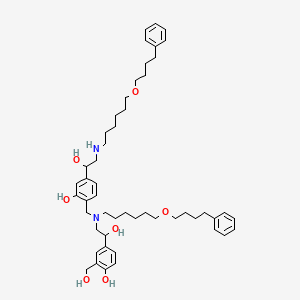
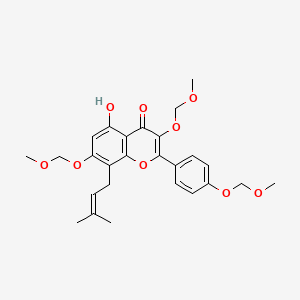
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)
